3-Chlorobiphenyl
Overview
Description
3-Chlorobiphenyl belongs to the class of organic compounds known as chlorinated biphenyls . These are organic compounds containing at least one chlorine atom attached to either benzene ring of the biphenyl moiety . It is formally rated as a carcinogen (by IARC 1) and is also a potentially toxic compound .
Synthesis Analysis
3-Chlorobiphenyl can be prepared via phase transfer Gomberg-Bachmann-Hey reaction . It involves the condensation of 3-chlorobenzenediazonium tetrafluoroborate with 18-crown-6 in the presence of potassium acetate .Molecular Structure Analysis
The molecular formula of 3-Chlorobiphenyl is C12H9Cl . The structure is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Dechlorination of 3-Chlorobiphenyl has been observed in the presence of nanoscale zero-valent iron (nZVI) particles . The dechlorination rate was dependent on various factors including nZVI dosage, reaction temperature, and initial pH values .Physical And Chemical Properties Analysis
The molecular weight of 3-Chlorobiphenyl is 188.653 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Biodegradation and Metabolic Studies
3-Chlorobiphenyl is subject to biodegradation processes, making it a subject of interest in environmental biotechnology. In a study by Ohnishi et al. (2004), 3-chlorobiphenyl was shown to be mineralized by biphenyl-utilizing bacteria into 3-chlorocatechol. This study successfully enhanced the resistance of 2,3-dihydroxybiphenyl 1,2-dioxygenase to 3-chlorocatechol through molecular breeding, highlighting the potential for biotechnological applications in bioremediation efforts (Ohnishi et al., 2004).
Mechanochemical Dechlorination
The mechanochemical dechlorination of 3-chlorobiphenyl has been studied as a method for environmental cleanup. Zhang et al. (2001) found that grinding 3-chlorobiphenyl with CaO, especially with the addition of quartz, effectively facilitates the dechlorination process. This study is crucial in exploring environmentally friendly methods for detoxifying hazardous chlorinated organic compounds (Zhang et al., 2001).
Hydroxylated Metabolites and Phytoremediation
Research has also focused on the formation of hydroxylated metabolites of chlorobiphenyls in living organisms. Zhai, Lehmler, and Schnoor (2010) investigated the biotransformation of 4-monochlorobiphenyl (CB3) in poplars, a plant species used in phytoremediation. The study identified hydroxylated metabolites of CB3, providing insights into the plant's ability to metabolize airborne pollutants (Zhai, Lehmler, & Schnoor, 2010).
Luminophore Development for Biological Imaging
3-Chlorobiphenyl derivatives have applications in developing novel luminescent agents for biological imaging. Amoroso et al. (2008) demonstrated that the 3-chloromethylpyridyl bipyridine fac tricarbonyl rhenium cation, a thiol-reactive luminescent agent, accumulates in mitochondria, making it a promising candidate for targeted biological imaging (Amoroso et al., 2008).
Safety And Hazards
Future Directions
While there are no explicit future directions mentioned in the search results, the metabolism of 3-Chlorobiphenyl in human-relevant models involves the formation of dechlorinated products . This indicates a need for further study on the disposition and toxicity of complex 3-Chlorobiphenyl metabolites, including novel dechlorinated metabolites, in human-relevant models .
properties
IUPAC Name |
1-chloro-3-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWSKOLWZZWHPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040299 | |
Record name | 3-Chlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorobiphenyl | |
CAS RN |
2051-61-8 | |
Record name | 3-Chlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2051-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.479 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLQ4633SJY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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